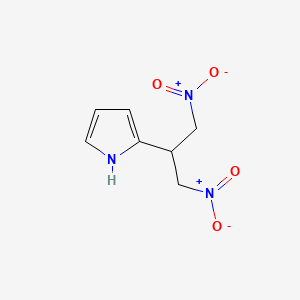
2-(1,3-Dinitropropan-2-yl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dinitropropan-2-yl)-1H-pyrrole est un composé chimique caractérisé par la présence d'un cycle pyrrole substitué par un groupe 1,3-dinitropropan-2-yle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(1,3-Dinitropropan-2-yl)-1H-pyrrole implique généralement la nitration d'un précurseur approprié, suivie d'une cyclisation pour former le cycle pyrrole. Une méthode courante implique la réaction du 1,3-dinitropropane avec un précurseur pyrrole approprié en conditions acides pour faciliter la formation du composé souhaité .
Méthodes de production industrielle
La production industrielle du this compound peut impliquer des procédés de nitration à grande échelle, suivis d'étapes de purification pour isoler le composé. Les conditions spécifiques et les réactifs utilisés peuvent varier en fonction du rendement et de la pureté souhaités du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1,3-Dinitropropan-2-yl)-1H-pyrrole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés nitro.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en groupes amino.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle pyrrole.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur sont souvent utilisés.
Substitution : Les réactions de substitution électrophile peuvent être réalisées à l'aide de réactifs comme les halogènes ou les chlorures de sulfonyle.
Principaux produits formés
Oxydation : Dérivés nitro du cycle pyrrole.
Réduction : Dérivés amino du cycle pyrrole.
Substitution : Divers dérivés pyrrole substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
Le 2-(1,3-Dinitropropan-2-yl)-1H-pyrrole présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Explored for its potential use in drug development.
Industrie : Utilisé dans la production de matériaux ayant des propriétés spécifiques, tels que des explosifs ou des colorants.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires, telles que des enzymes ou des récepteurs, conduisant à divers effets biologiques. Les groupes nitro jouent un rôle crucial dans sa réactivité, permettant au composé de participer à des réactions redox et d'interagir avec les molécules biologiques.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dinitropropan-2-yl)-1H-pyrrole involves its interaction with molecular targets, such as enzymes or receptors, leading to various biological effects. The nitro groups play a crucial role in its reactivity, enabling the compound to participate in redox reactions and interact with biological molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1,3-Dinitropropan-2-yl)furane : Structure similaire mais avec un cycle furane au lieu d'un cycle pyrrole.
1,3-Diisopropylbenzène : Un hydrocarbure aromatique avec des groupes isopropyle, utilisé comme précurseur dans les procédés industriels.
Unicité
Le 2-(1,3-Dinitropropan-2-yl)-1H-pyrrole est unique en raison de la présence à la fois d'un cycle pyrrole et de groupes nitro, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
865775-40-2 |
|---|---|
Formule moléculaire |
C7H9N3O4 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
2-(1,3-dinitropropan-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C7H9N3O4/c11-9(12)4-6(5-10(13)14)7-2-1-3-8-7/h1-3,6,8H,4-5H2 |
Clé InChI |
XAIBCSCBHJCZED-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C(C[N+](=O)[O-])C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)

![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
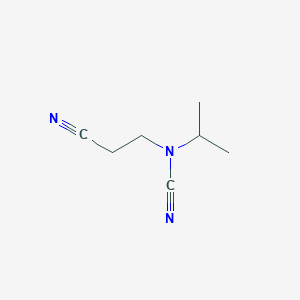

![2-[2-(Azulen-1-yl)ethenyl]thiophene](/img/structure/B12535709.png)
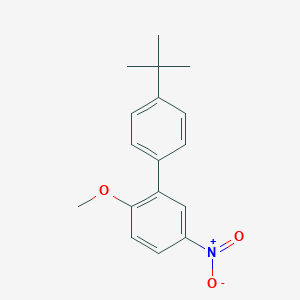

![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
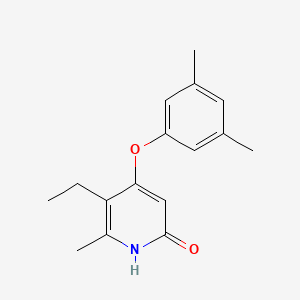
![1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12535739.png)
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
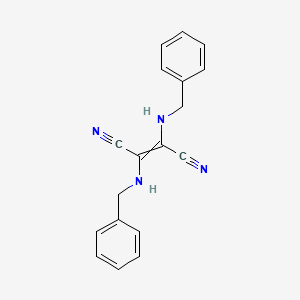
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
